AB-CHMINACA, formally known as N-(1-carbamoyl-2-methyl-propyl)-1-(cyclohexylmethyl)indazole-3-carboxamide, is a synthetic cannabinoid that has gained attention due to its potent effects and potential toxicity. This compound belongs to a class of drugs known as synthetic cannabinoids, which are designed to mimic the effects of tetrahydrocannabinol, the active component of cannabis. AB-CHMINACA was first identified in 2014 and has been reported in various toxicological cases, indicating its presence in drug markets and its implications for public health.
AB-CHMINACA is synthesized from chemical precursors and has been detected in various drug samples across different regions, particularly in the United States. It can be purchased from chemical suppliers, such as Cayman Chemicals, which provides reference materials for research purposes. The compound's detection in biological samples has been facilitated by advanced analytical techniques like gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry.
AB-CHMINACA is classified as a synthetic cannabinoid receptor agonist. It primarily targets the cannabinoid receptors CB1 and CB2 in the human body, leading to psychoactive effects similar to those of natural cannabinoids. Its classification as a new psychoactive substance has raised concerns regarding its safety and legal status.
The synthesis of AB-CHMINACA involves several chemical reactions that typically include the formation of an indazole core structure followed by functionalization to introduce the carbamoyl and cyclohexylmethyl groups. Specific methodologies employed in its synthesis include:
The synthesis typically requires controlled conditions to ensure the correct formation of the desired product while minimizing by-products. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of the synthesized compound.
The molecular formula of AB-CHMINACA is , with a molecular weight of 356.5 g/mol. The structure features an indazole ring system, which is a common scaffold in many synthetic cannabinoids.
The InChI key for AB-CHMINACA is KJNZIEGLNLCWTQ-UHFFFAOYSA-N. The compound exhibits a molecular ion peak at in mass spectrometry analyses, confirming its molecular weight.
AB-CHMINACA undergoes various chemical reactions typical of synthetic cannabinoids, including:
Analytical methods such as gas chromatography-mass spectrometry are crucial for identifying both AB-CHMINACA and its degradation products in biological matrices. These methods help establish the compound's stability under various environmental conditions.
AB-CHMINACA acts primarily as an agonist at cannabinoid receptors CB1 and CB2. Upon binding to these receptors, it mimics the effects of natural cannabinoids, leading to alterations in neurotransmitter release and modulation of various physiological processes.
The effective concentration (EC50) for AB-CHMINACA at the CB1 receptor has been reported to be approximately 7.4 nM, indicating a high potency compared to other synthetic cannabinoids.
AB-CHMINACA is typically presented as a white crystalline solid with varying solubility profiles depending on the solvent used. Its melting point has been reported around 133–134 °C.
The compound is expected to be poorly soluble in water but soluble in organic solvents like methanol and dichloromethane. Its stability can be affected by environmental factors such as humidity and temperature.
AB-CHMINACA has been utilized primarily for research purposes within toxicology and pharmacology fields. Its detection in biological samples helps understand its pharmacokinetics and toxicological effects. Furthermore, studies involving this compound contribute to broader knowledge regarding synthetic cannabinoids' safety profiles, metabolism, and potential therapeutic applications.
Research continues into understanding how compounds like AB-CHMINACA interact with biological systems, which may inform future regulatory decisions regarding synthetic cannabinoids' use and control measures against their abuse.
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: